3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine
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Overview
Description
3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a 2-phenylethyl group.
Preparation Methods
The synthesis of 3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the 3-chloro-4-methylphenyl group and the 2-phenylethyl group through substitution reactions using suitable reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery due to its unique structure.
Medicine: Research may explore its potential therapeutic applications, including its activity against specific biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can be compared with other similar compounds, such as:
3-(3-Chloro-4-methylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine analogs: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Other pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine derivatives: These compounds share the same core but differ in the nature and position of substituents, affecting their reactivity and applications.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H17ClN6 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17ClN6/c1-14-7-9-16(11-18(14)22)28-20-17(12-24-28)21-26-25-19(27(21)13-23-20)10-8-15-5-3-2-4-6-15/h2-7,9,11-13H,8,10H2,1H3 |
InChI Key |
ZXPCWVSYDGIMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CCC5=CC=CC=C5)Cl |
Origin of Product |
United States |
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